molecular formula C26H30N2O3 B5033649 1-[(5-ethylfuran-2-yl)methyl]-N-[2-(4-methoxyphenyl)phenyl]piperidine-3-carboxamide

1-[(5-ethylfuran-2-yl)methyl]-N-[2-(4-methoxyphenyl)phenyl]piperidine-3-carboxamide

Cat. No.: B5033649
M. Wt: 418.5 g/mol
InChI Key: JLSFGMMYORWMNL-UHFFFAOYSA-N
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Description

1-[(5-ethylfuran-2-yl)methyl]-N-[2-(4-methoxyphenyl)phenyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a furan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-ethylfuran-2-yl)methyl]-N-[2-(4-methoxyphenyl)phenyl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the furan and methoxyphenyl groups through various coupling reactions. The final step often involves the formation of the carboxamide group under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-ethylfuran-2-yl)methyl]-N-[2-(4-methoxyphenyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-[(5-ethylfuran-2-yl)methyl]-N-[2-(4-methoxyphenyl)phenyl]piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its biological activity, including potential anti-inflammatory, antimicrobial, or anticancer properties.

    Industrial Applications: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(5-ethylfuran-2-yl)methyl]-N-[2-(4-methoxyphenyl)phenyl]piperidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

  • 1-[(5-methylfuran-2-yl)methyl]-N-[2-(4-methoxyphenyl)phenyl]piperidine-3-carboxamide
  • 1-[(5-ethylthiophen-2-yl)methyl]-N-[2-(4-methoxyphenyl)phenyl]piperidine-3-carboxamide
  • 1-[(5-ethylfuran-2-yl)methyl]-N-[2-(4-hydroxyphenyl)phenyl]piperidine-3-carboxamide

Comparison: 1-[(5-ethylfuran-2-yl)methyl]-N-[2-(4-methoxyphenyl)phenyl]piperidine-3-carboxamide is unique due to the presence of the ethylfuran and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological effects, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-[(5-ethylfuran-2-yl)methyl]-N-[2-(4-methoxyphenyl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3/c1-3-21-14-15-23(31-21)18-28-16-6-7-20(17-28)26(29)27-25-9-5-4-8-24(25)19-10-12-22(30-2)13-11-19/h4-5,8-15,20H,3,6-7,16-18H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSFGMMYORWMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CN2CCCC(C2)C(=O)NC3=CC=CC=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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